

Application Notes and Protocols for SU5205 Treatment

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Compound of Interest

Compound Name: SU5205

Cat. No.: B2944414

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Introduction

SU5205 is a synthetic compound identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1. VEGFR2 is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. In the context of oncology, pathological angiogenesis is a hallmark of cancer, supplying tumors with essential nutrients and oxygen, and facilitating metastasis. By targeting VEGFR2, **SU5205** can potentially inhibit tumor-associated angiogenesis, making it a valuable tool for cancer research and a lead compound for the development of anti-angiogenic therapies. These application notes provide an overview of the known cellular sensitivities to **SU5205** and detailed protocols for its use in in vitro studies.

Mechanism of Action

SU5205 functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR2. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). The lack of VEGFR2 phosphorylation blocks the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival. The primary signaling pathways affected include the Ras/MEK/MAPK pathway, which is central to cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival.

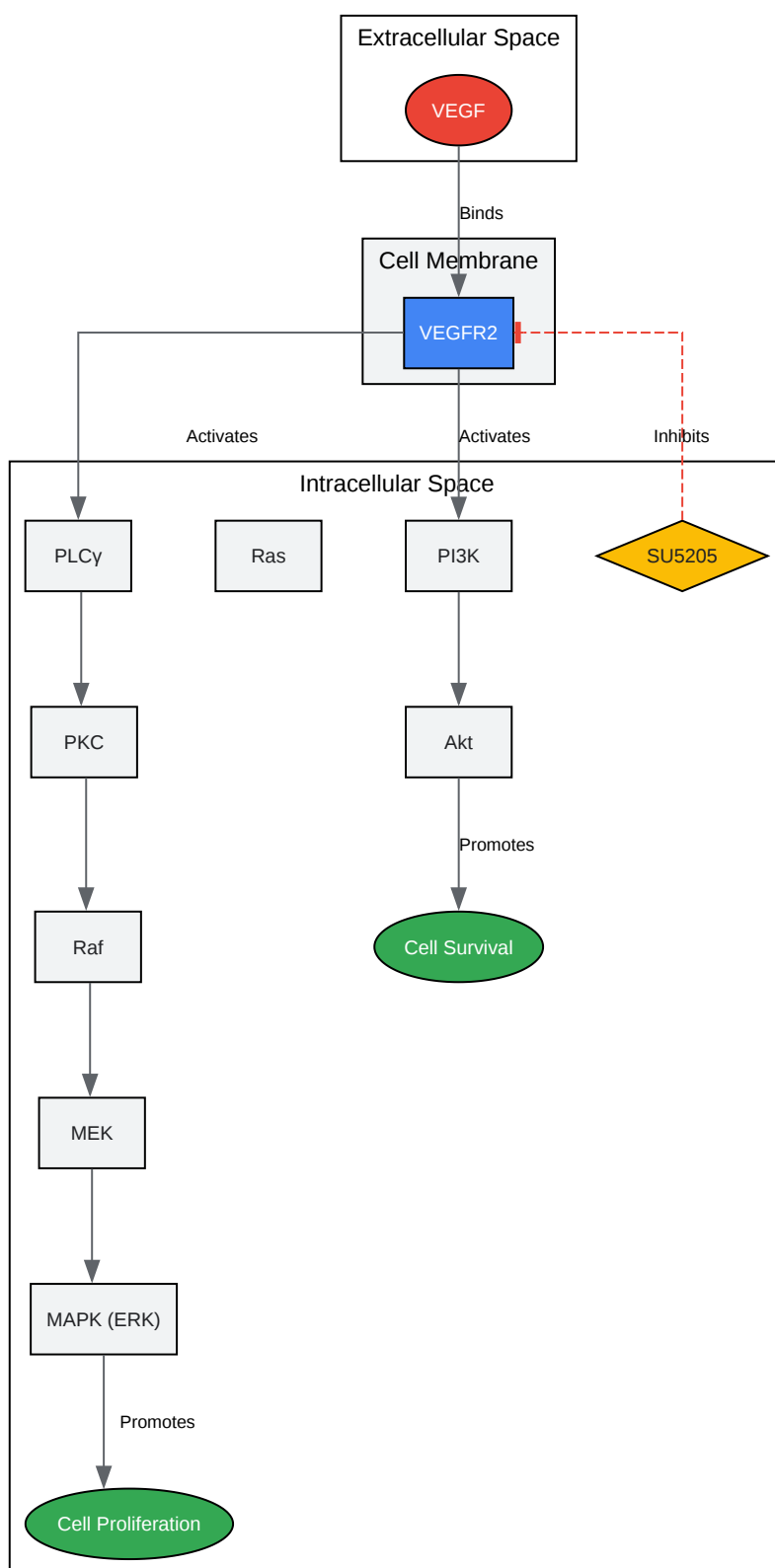
Data Presentation: SU5205 Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for **SU5205**. To date, specific IC50 values for **SU5205** in a wide range of cancer cell lines are not readily available in the public domain. The primary reported sensitivity is in endothelial cells, highlighting its anti-angiogenic potential.

Target/Process	Cell Line/System	IC50 (μM)	Reference
VEGFR2 (FLK-1) Kinase Activity	Cell-Free Assay	9.6	[1] [2]
VEGF-Induced Mitogenesis	Endothelial Cells	5.1	[1]

Signaling Pathway

The diagram below illustrates the VEGFR2 signaling pathway and the point of inhibition by **SU5205**.

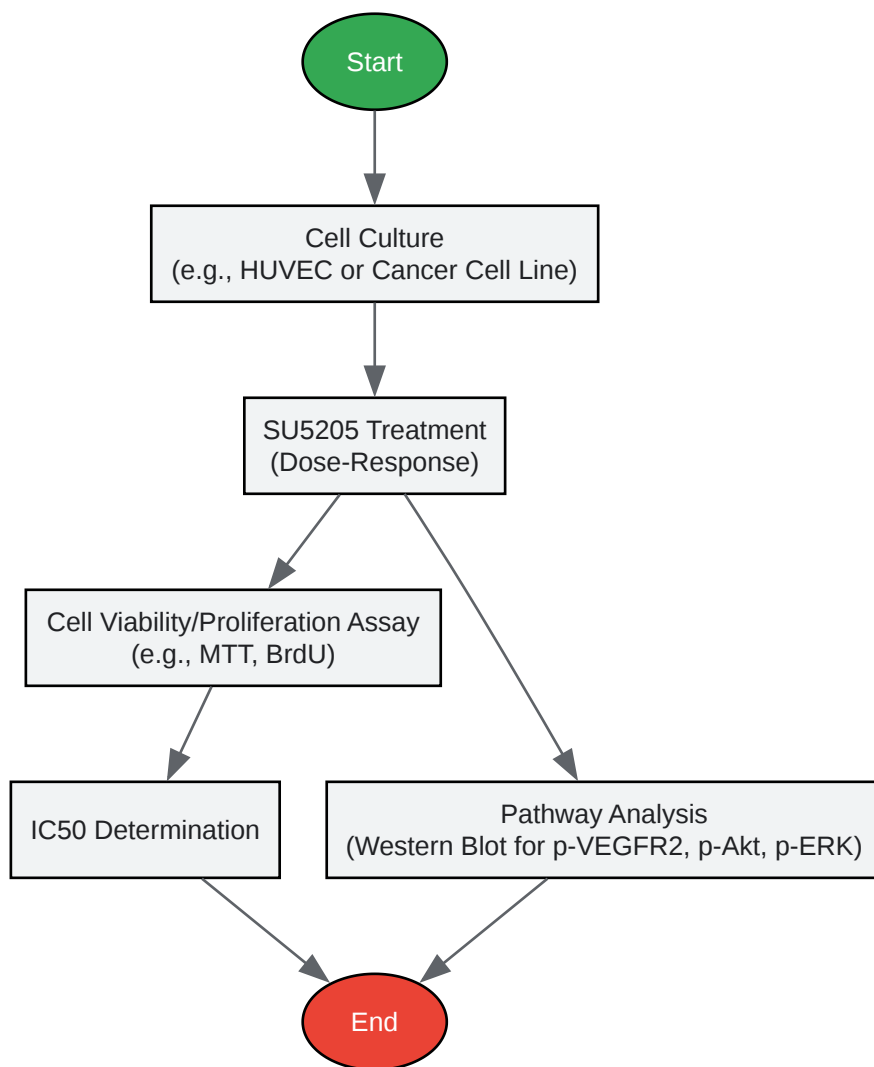


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VEGFR2 signaling pathway and **SU5205** inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of SU5205.



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References

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- 2. selleck.co.jp [selleck.co.jp]
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